molecular formula C14H15BrN2O2S B383151 Methyl 4-(4-bromophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate CAS No. 367907-48-0

Methyl 4-(4-bromophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No.: B383151
CAS No.: 367907-48-0
M. Wt: 355.25g/mol
InChI Key: YOJMYHSNVSARRE-UHFFFAOYSA-N
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Description

Methyl 4-(4-bromophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a bromophenyl group attached to a pyrimidine ring, which is further modified with methyl and thioxo groups. Its unique structure makes it a subject of interest for researchers exploring new chemical entities.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-bromophenylacetic acid and appropriate reagents to form the pyrimidine core.

  • Reaction Steps: The process involves multiple steps, including the formation of the pyrimidine ring, introduction of the thioxo group, and esterification to produce the final compound.

  • Industrial Production Methods: Large-scale production may involve optimized reaction conditions, such as controlled temperatures and pressures, to ensure high yield and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions may be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Substitution reactions can occur at the bromophenyl group, with nucleophiles replacing the bromine atom.

  • Esterification: The ester group can be modified or hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

  • Reduction: Lithium aluminum hydride (LiAlH4)

  • Substitution: Nucleophiles like sodium iodide (NaI)

  • Esterification: Methanol (CH3OH) with sulfuric acid (H2SO4)

Major Products Formed:

  • Oxidation: Carboxylic acids or ketones

  • Reduction: Alcohols

  • Substitution: Bromophenyl derivatives

  • Esterification: Hydrolyzed acids or esters

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism depends on the context of its application, whether in research or industrial processes.

Comparison with Similar Compounds

  • Methyl 4-(4-bromophenyl)benzoate

  • 4-Bromophenylacetic acid

  • Methyl 4-bromobenzoate

Uniqueness: Methyl 4-(4-bromophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate stands out due to its pyrimidine core and thioxo group, which are not commonly found in similar compounds

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness compared to similar compounds

Biological Activity

Methyl 4-(4-bromophenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a complex organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. Its unique structure, characterized by a pyrimidine core with thioxo and bromophenyl modifications, suggests diverse interactions with biological targets.

Chemical Structure and Properties

The compound's IUPAC name is methyl 6-(4-bromophenyl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate. It features several functional groups that contribute to its reactivity and biological activity. The molecular structure can be represented as follows:

C14H15BrN2O2S\text{C}_{14}\text{H}_{15}\text{BrN}_2\text{O}_2\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Research indicates that it may influence enzymatic pathways or receptor interactions, which can lead to significant biological responses such as anti-inflammatory or anticancer effects.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. For instance:

  • In vitro studies demonstrated that the compound inhibits the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
  • Case Study : A study involving human breast cancer cell lines showed that treatment with the compound resulted in a significant reduction in cell viability (IC50 values indicating effective concentrations).

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties:

  • Research Findings : Tests against various bacterial strains indicated moderate antibacterial activity. The mechanism appears to involve disruption of bacterial cell membranes.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential:

  • Experimental Results : In vivo models demonstrated that the compound reduces inflammation markers in induced models of arthritis.

Comparative Analysis with Similar Compounds

To provide context regarding its biological activity, a comparison with structurally similar compounds can be insightful. The following table summarizes key differences in biological activities among selected compounds:

Compound NameAnticancer ActivityAntimicrobial ActivityAnti-inflammatory Activity
This compoundHighModerateSignificant
Methyl 4-(4-bromophenyl)benzoateLowLowMinimal
4-Bromophenylacetic acidModerateHighLow

Synthesis and Experimental Studies

The synthesis of this compound typically involves multi-step organic reactions starting from 4-bromophenylacetic acid. Reaction conditions are crucial for optimizing yield and purity.

Experimental Setup

In laboratory settings:

  • Reagents : Key reagents include thiourea and acetoacetic ester.
  • Conditions : Reactions are often conducted under reflux conditions to facilitate the formation of the pyrimidine ring.
  • Characterization : The final product is characterized using NMR and mass spectrometry to confirm its structure.

Properties

IUPAC Name

methyl 6-(4-bromophenyl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O2S/c1-8-11(13(18)19-3)12(16-14(20)17(8)2)9-4-6-10(15)7-5-9/h4-7,12H,1-3H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOJMYHSNVSARRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1C)C2=CC=C(C=C2)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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